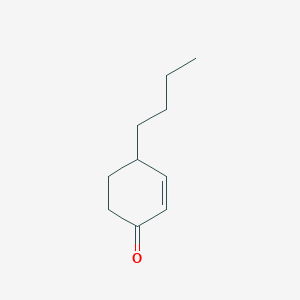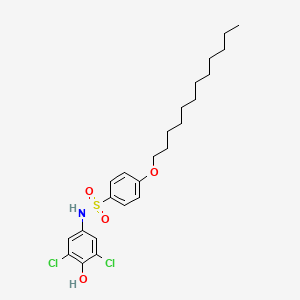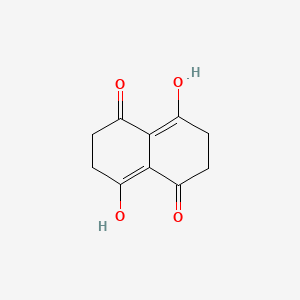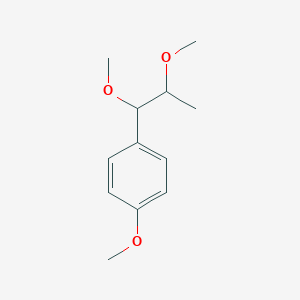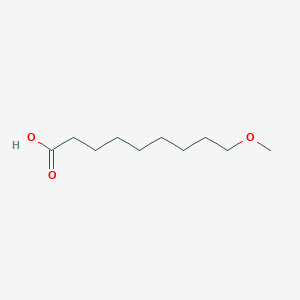![molecular formula C10H15N3O3 B14264407 N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide CAS No. 138169-05-8](/img/structure/B14264407.png)
N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide is a chemical compound known for its unique structure and properties. It is part of the nitrosamine family, which are compounds containing the nitroso functional group. Nitrosamines are of significant interest due to their presence in various industrial and pharmaceutical applications, as well as their potential health impacts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide typically involves the reaction of N-methylamine with a butyl derivative containing a pyridinyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the nitrous amide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic uses and its role as an impurity in pharmaceutical products.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress, DNA damage, and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitroso-apixaban impurity B
- N-Nitroso-clozapine
- N-Nitroso-masitinib
Uniqueness
N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide is unique due to its specific structure, which includes a pyridinyl group and a nitrous amide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
138169-05-8 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)oxybutyl]nitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-14)6-2-3-8-16-10-5-4-7-13(15)9-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Clave InChI |
QKBVMKFGBNGKEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCOC1=C[N+](=CC=C1)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


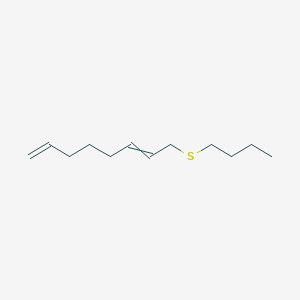
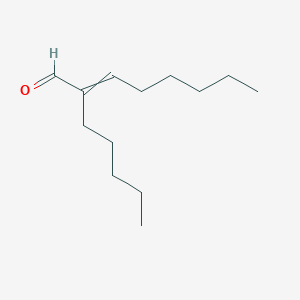
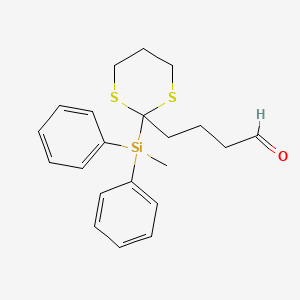
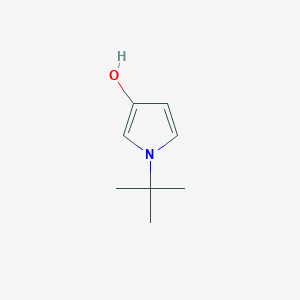
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)

![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
